1-(Benzylamino)cyclohexane-1-carbonitrile
Overview
Description
1-(Benzylamino)cyclohexane-1-carbonitrile (BAC) is a compound synthesized from benzylamine and cyclohexanecarboxaldehyde. It has a molecular formula of C14H18N2 and a molecular weight of 214.31 g/mol .
Synthesis Analysis
The synthesis of 1-(Benzylamino)cyclohexane-1-carbonitrile involves a reaction with triethylamine in dichloromethane at 0 - 20℃ . The reaction mixture is stirred at room temperature overnight and then refluxed for 4 hours . The excess dichloromethane and triethylamine are evaporated at reduced pressure, and the residue is diluted with water and acidified with HCl to pH 3 . The crude product can be recrystallized from i-PrOH .Scientific Research Applications
Structural and Chemical Properties
- Structural Analysis : The compound exhibits a unique structure with two fused six-membered rings and a cyclohexane ring linked through a spiro C atom, as demonstrated in a study on similar compounds (Xuan Liu et al., 2011).
Synthetic Applications
Synthesis of Tetrahydroquinoline Derivatives : A study explored the interaction of similar compounds with substituted acetonitriles to yield tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles, highlighting its role in synthesizing complex organic structures (A. V. Tverdokhlebov et al., 2006).
Regioselective Synthesis : Another research focused on the synthesis of 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile, showcasing the compound's potential in specific, targeted chemical reactions (A. Dandia et al., 2007).
Chemical Reactions and Properties
Organocatalysis : The compound plays a role in the organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, indicating its utility in catalytic processes (Derong Ding & Cong-Gui Zhao, 2010).
Role in Polymerization : It's used as an initiator in radical polymerizations, showing its versatility in polymer science (A. Barton et al., 1963).
Photochemical Reactions : The compound is involved in photochemical oxidation reactions, which are critical in understanding and developing new photochemical processes (D. Attanasio et al., 1992).
Safety and Hazards
properties
IUPAC Name |
1-(benzylamino)cyclohexane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYDWLUNGKSVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylamino)cyclohexane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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